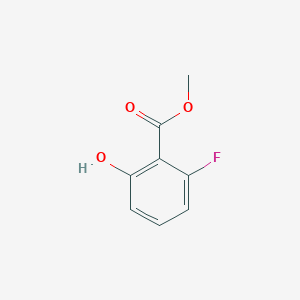

Methyl 2-fluoro-6-hydroxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-6-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIIFQFGYNHHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379545 | |

| Record name | methyl 2-fluoro-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72373-81-0 | |

| Record name | methyl 2-fluoro-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-fluoro-6-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-fluoro-6-hydroxybenzoate

Introduction: The Strategic Importance of Fluorinated Phenolic Esters in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and methyl esters into bioactive scaffolds represents a cornerstone of rational drug design. Methyl 2-fluoro-6-hydroxybenzoate, a seemingly simple aromatic compound, embodies this principle, serving as a valuable building block in the synthesis of complex pharmaceutical agents. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability by altering its electronic properties and lipophilicity.[1][2] Concurrently, the methyl ester functionality provides a versatile handle for further chemical modifications, such as amide bond formation, or can act as a key pharmacophoric feature.[3]

This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, tailored for researchers, scientists, and drug development professionals. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, from the reaction mechanism to the rationale behind the purification and characterization techniques. As a self-validating system, this protocol is designed to equip the practicing chemist with the knowledge and foresight to not only replicate the synthesis but also to troubleshoot and adapt the procedure as needed.

Mechanistic Deep Dive: The Fischer-Speier Esterification

The synthesis of this compound from its corresponding carboxylic acid is most effectively achieved through the Fischer-Speier esterification. This classic and robust reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[4] While other esterification methods exist, the Fischer esterification is often preferred for its operational simplicity and cost-effectiveness, particularly on a larger scale.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key role of the strong acid catalyst, typically concentrated sulfuric acid, is twofold: it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon, and it acts as a dehydrating agent, shifting the reaction equilibrium towards the product side.[5][6]

The mechanism unfolds in several discrete, reversible steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2-fluoro-6-hydroxybenzoic acid by the sulfuric acid catalyst. This protonation enhances the electrophilic character of the carbonyl carbon.[7]

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst (HSO₄⁻) or another molecule of the alcohol, to yield the final ester product and regenerate the acid catalyst.[7]

The presence of the electron-withdrawing fluorine atom on the aromatic ring can subtly influence the reactivity of the carboxylic acid, but the fundamental mechanism of the Fischer esterification remains the same.

Visualizing the Synthetic Workflow

Caption: Analytical techniques for product characterization.

Conclusion

This in-depth technical guide provides a robust and well-validated protocol for the synthesis of this compound. By understanding the underlying mechanistic principles of the Fischer-Speier esterification and adhering to the detailed experimental and characterization procedures, researchers can confidently prepare this valuable synthetic intermediate. The strategic application of fluorination and methylation in drug design underscores the importance of reliable synthetic routes to key building blocks like this compound, paving the way for the discovery of next-generation therapeutics.

References

-

BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Homework.Study.com. (n.d.). How concentrated sulfuric acid catalyzes Fischer esterification?. Retrieved from [Link]

-

Quora. (2020, August 15). Why is sulfuric acid used in esterification?. Retrieved from [Link]

-

Wang, W. L., Chai, S. C., & Ye, Q. Z. (2011). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7151–7154. [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl 2,4,6-trihydroxybenzoate. Retrieved from [Link]

-

Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Preparation of Methyl Salicylate. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN102267911A - Synthesis method of methyl salicylate.

-

The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of ((E)-1-(((6-methylbenzo[d]thiazol-2-yl)imino)methyl)naphthalen-2-ol). Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- Google Patents. (n.d.). CN104725235A - Preparation method of methyl paraben.

-

CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. Retrieved from [Link]

-

MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-6-hydroxybenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

Chemchart. (n.d.). 2-Fluoro-6-hydroxybenzoic acid. Retrieved from [Link]

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. biotreks.org [biotreks.org]

- 4. METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 [chemicalbook.com]

- 5. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 6. This compound | 72373-81-0 [chemicalbook.com]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

FT-IR analysis of Methyl 2-fluoro-6-hydroxybenzoate

<An In-depth Technical Guide to the FT-IR Analysis of Methyl 2-fluoro-6-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic ester of significant interest in medicinal chemistry and materials science. As a substituted derivative of salicylic acid, it serves as a versatile building block for synthesizing novel compounds with potential therapeutic applications. The precise arrangement of its functional groups—a hydroxyl (-OH), a methyl ester (-COOCH₃), and a fluorine (-F) atom on a benzene ring—governs its chemical reactivity, physical properties, and biological activity. Accurate structural elucidation and quality control are therefore paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds. This guide offers an in-depth exploration of the , moving from foundational principles to practical experimental protocols and detailed spectral interpretation. The insights provided herein are designed to empower researchers to confidently characterize this molecule and its derivatives.

Molecular Structure and Predicted Vibrational Modes

The key to interpreting the FT-IR spectrum of this compound lies in understanding its structure. The molecule features:

-

An aromatic ring , which gives rise to characteristic C-H and C=C stretching and bending vibrations.[1][2][3]

-

A hydroxyl (-OH) group , characteristic of phenols.

-

A methyl ester (-COOCH₃) group .[4]

-

A carbon-fluorine (C-F) bond .

A critical feature of this molecule is the ortho positioning of the hydroxyl and ester groups, which facilitates strong intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. This interaction significantly influences the vibrational frequencies of both groups, a key diagnostic feature in the IR spectrum.[5][6]

Core Principles of FT-IR for this Analyte

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. The frequency of the absorbed radiation corresponds to the energy required for a specific vibrational mode (e.g., stretching, bending). The position, intensity, and shape of absorption bands in an FT-IR spectrum provide detailed information about the molecule's functional groups and overall structure.[7]

For this compound, the following principles are central:

-

O-H Stretching: In a free phenol, the O-H stretch appears as a sharp band around 3600 cm⁻¹. However, the intramolecular hydrogen bond in this molecule weakens the O-H bond, causing its absorption to shift to a lower wavenumber (typically 3200-2800 cm⁻¹) and become significantly broader.[5][6]

-

C=O Stretching: The carbonyl (C=O) stretch of an aromatic ester typically appears around 1730-1715 cm⁻¹.[4] Conjugation with the aromatic ring and the intramolecular hydrogen bond can further influence this position.

-

Aromatic Vibrations: The benzene ring exhibits characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, the latter being diagnostic of the ring's substitution pattern.[1][2][3]

-

C-F Stretching: The C-F bond is highly polar and gives rise to a strong absorption band, typically in the 1400-1000 cm⁻¹ range. Its exact position can be influenced by the aromatic system.

Experimental Workflow: From Sample to Spectrum

Obtaining a high-quality FT-IR spectrum requires careful attention to sample preparation and data acquisition. Attenuated Total Reflectance (ATR) is often the preferred method for solid samples due to its simplicity and minimal sample preparation.[8][9][10][11]

Caption: ATR-FTIR Experimental Workflow.

Detailed Experimental Protocol: ATR-FTIR

This protocol outlines the steps for acquiring an FT-IR spectrum using a modern spectrometer equipped with an ATR accessory.

I. Instrument Preparation & Background Collection

-

Instrument Purge: Ensure the FT-IR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Clean ATR Crystal: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol or acetone, using a lint-free wipe.[12]

-

Collect Background: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the instrumental and environmental absorptions and will be automatically subtracted from the sample spectrum.[10]

II. Sample Measurement

-

Sample Application: Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.[12]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is crucial for a high-quality spectrum.[12][13]

-

Data Acquisition: Collect the sample spectrum. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

III. Data Processing and Cleanup

-

Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. An ATR correction may also be applied to make the spectrum appear more like a traditional transmission spectrum.[8]

-

Cleanup: Retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step I.2.

Spectral Interpretation and Analysis

The FT-IR spectrum of this compound is rich with information. The following table summarizes the expected key absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity & Characteristics | Rationale & Comments |

| ~3100 - 2800 | O-H stretch (intramolecular H-bonded) | Strong, very broad | The broadness and significant shift to lower frequency from the typical ~3600 cm⁻¹ is a hallmark of strong intramolecular hydrogen bonding.[5][6] |

| ~3080 - 3010 | Aromatic C-H stretch | Medium to weak, sharp | Characteristic of C-H bonds on a benzene ring.[1][2][3] |

| ~2960 - 2850 | Aliphatic C-H stretch (methyl group) | Medium to weak, sharp | Arises from the methyl ester (-OCH₃) group.[14] |

| ~1680 - 1660 | C=O stretch (H-bonded aromatic ester) | Strong, sharp | Shifted to a lower frequency compared to typical aromatic esters (~1720 cm⁻¹) due to conjugation and strong intramolecular hydrogen bonding.[4] |

| ~1610, ~1500, ~1450 | C=C stretch (aromatic ring) | Medium to strong, sharp | Multiple bands are characteristic of the benzene ring skeletal vibrations.[1][2] |

| ~1300 - 1250 | C-O stretch (ester, C-C-O) | Strong, sharp | Part of the "Rule of Three" pattern for esters, this is the asymmetric C-O-C stretch.[4] |

| ~1250 - 1180 | C-O stretch (phenol) / C-F stretch | Strong, sharp | The phenolic C-O stretch and the C-F stretch often absorb in a similar region, potentially leading to overlapping or coupled vibrations. |

| ~1150 - 1100 | C-O stretch (ester, O-C-C) | Medium, sharp | The symmetric C-O-C stretch of the ester group.[4] |

| ~850 - 750 | C-H out-of-plane bend | Strong, sharp | The position of this band is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,3-trisubstituted ring, specific patterns are expected.[15][16] |

In-depth Discussion of Key Spectral Features

-

The O-H and C=O Relationship: The most telling feature is the interplay between the O-H and C=O stretching bands. The extremely broad O-H absorption coupled with the shifted C=O peak provides conclusive evidence of the intramolecular hydrogen bond. The strength of this bond can be qualitatively assessed by the extent of these shifts.

-

The "Fingerprint" Region (< 1500 cm⁻¹): This region contains a complex series of bands arising from bending vibrations and skeletal modes, including the C-O and C-F stretches.[7][17] While individual assignment can be challenging, the overall pattern is unique to the molecule and serves as a robust fingerprint for identification. Comparing this region with reference spectra of known materials can confirm the compound's identity and purity.[17]

-

Influence of the Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can subtly influence the entire spectrum by affecting the electron distribution in the aromatic ring and the strengths of adjacent bonds. Its primary contribution is the strong C-F stretching vibration, though its exact location may be convoluted with other strong absorptions in the 1250-1180 cm⁻¹ range.

Conclusion

FT-IR spectroscopy is an indispensable tool for the analysis of this compound. A thorough understanding of the molecule's structure, particularly the intramolecular hydrogen bonding between the hydroxyl and ester groups, is crucial for accurate spectral interpretation. By following a systematic workflow from sample preparation using the ATR technique to a detailed analysis of key vibrational modes, researchers can rapidly and reliably confirm the identity, assess the purity, and elucidate the structural characteristics of this important chemical compound. The combination of the broad O-H stretch, the shifted C=O band, and the unique pattern in the fingerprint region provides a definitive spectroscopic signature for this compound.

References

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

Gilli, P., Pretto, L., Bertolasi, V., & Gilli, G. (2009). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. PMC. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). UMass Lowell. Retrieved from [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved from [Link]

-

ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

-

IR Spectrum Peak Broadening: Hydrogen Bonding. (2024). JoVE. Retrieved from [Link]

-

How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding? (2015). Quora. Retrieved from [Link]

-

Sampling Technique for Organic Solids in IR Spectroscopy. (n.d.). Journal of Chemical Education. Retrieved from [Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Effect of intra & intermolecular H-bonding on position of IR spectra,effect of dilution on IR spectr. (2022). YouTube. Retrieved from [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019). YouTube. Retrieved from [Link]

-

Barone, V., Biczysko, M., & Panek, J. (2014). Hydrogen-Bonding Effects on Infrared Spectra from Anharmonic Computations: Uracil–Water Complexes and Uracil Dimers. The Journal of Physical Chemistry A. Retrieved from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

-

What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. (2024). AZoM.com. Retrieved from [Link]

-

An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. (2016). ResearchGate. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2023). Organic Chemistry | OpenStax. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

infrared spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. (2023). MDPI. Retrieved from [Link]

-

FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol. (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. (2016). The Journal of Physical Chemistry A. Retrieved from [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoOptics. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

infrared spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... (n.d.). ResearchGate. Retrieved from [Link]

-

Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 9. mt.com [mt.com]

- 10. jascoinc.com [jascoinc.com]

- 11. agilent.com [agilent.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. mdpi.com [mdpi.com]

- 17. azooptics.com [azooptics.com]

Mass spectrometry of Methyl 2-fluoro-6-hydroxybenzoate

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-fluoro-6-hydroxybenzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₈H₇FO₃, MW: 170.14 g/mol ). As a compound of interest in synthetic chemistry and drug development, understanding its structural properties is paramount. Mass spectrometry offers an unparalleled ability to determine molecular weight and elucidate structural features through controlled fragmentation. This document details methodologies for both "hard" ionization via Gas Chromatography-Mass Spectrometry (GC-MS) and "soft" ionization via Liquid Chromatography-Mass Spectrometry (LC-MS), providing field-proven insights into experimental design, expected fragmentation patterns, and data interpretation for researchers, scientists, and drug development professionals.

Introduction to this compound and Analytical Rationale

This compound is a substituted aromatic ester. Its structure, featuring a hydroxyl group, a fluorine atom, and a methyl ester group ortho to each other on a benzene ring, presents a unique analytical challenge. The interplay of these functional groups dictates the molecule's ionization efficiency and subsequent fragmentation pathways. Mass spectrometry is the definitive technique for confirming its molecular identity and purity.

The choice of analytical approach is critical and depends on the experimental objective.

-

Electron Ionization (EI) , typically coupled with Gas Chromatography (GC), is a high-energy ("hard") technique that induces extensive and reproducible fragmentation.[1][2] This provides a detailed structural "fingerprint," invaluable for unambiguous library matching and elucidation of the core structure.

-

Electrospray Ionization (ESI) , coupled with Liquid Chromatography (LC), is a low-energy ("soft") ionization method that typically preserves the intact molecule as a pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻).[2][3] This is ideal for accurate molecular weight determination and is the gateway to tandem mass spectrometry (MS/MS) for targeted structural analysis.

This guide will explore both avenues, providing the causal reasoning behind protocol choices and the interpretation of the resulting data.

Physicochemical Properties and Their Mass Spectrometric Implications

A summary of the key properties of this compound is essential for method development.

| Property | Value / Description | Relevance to Mass Spectrometry |

| Molecular Formula | C₈H₇FO₃ | Determines the exact monoisotopic mass. |

| Monoisotopic Mass | 170.03792 Da[4] | The primary target for high-resolution mass spectrometry (HRMS) for formula confirmation. |

| Functional Groups | Phenolic -OH, Ester -COOCH₃, Fluoro -F | The acidic phenol group makes it suitable for negative mode ESI. The ester and aromatic ring are key sites for EI fragmentation. |

| Volatility | Moderately volatile | Sufficiently volatile for analysis by GC-MS, often without derivatization.[5] |

| Polarity | Polar | The hydroxyl and ester groups confer polarity, making it amenable to reverse-phase LC-MS.[6][7] |

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-EI-MS is the workhorse for the analysis of pure, thermally stable, and volatile compounds. The 70 eV electron beam used in EI provides sufficient energy to generate a rich fragmentation pattern that is highly characteristic of the molecule's structure.[2]

Experimental Protocol: GC-EI-MS Analysis

This protocol is a self-validating framework for achieving reproducible results.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent like ethyl acetate or dichloromethane.

-

GC System Configuration:

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1) at 250°C.

-

Column: A 30 m x 0.25 mm i.d. column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane is a robust choice for aromatic compounds.[8]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

Mass Spectrometer Configuration:

-

Interface Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) source maintained at 230°C.[8]

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Acquisition: Acquire data in full scan mode to capture all fragment ions.

Predicted EI Fragmentation Pathway

The fragmentation of aromatic esters in EI-MS follows well-established patterns. The process begins with the formation of the molecular ion (M•⁺), which then undergoes a series of characteristic cleavages.

-

Molecular Ion (M•⁺): The molecular ion peak at m/z 170 is expected to be clearly visible, a common feature for aromatic compounds which can stabilize the radical cation.[9]

-

Loss of Methoxy Radical (α-cleavage): The most favorable initial fragmentation is the cleavage of the C-O bond of the ester, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This generates a stable acylium cation at m/z 139 . This is often the base peak or a very prominent peak in the spectrum of methyl esters.[10][11]

-

Loss of Carbon Monoxide (CO): The acylium ion at m/z 139 readily loses a neutral molecule of carbon monoxide (CO, 28 Da) to form a fluorohydroxyphenyl cation at m/z 111 .[9]

-

Further Fragmentation: The ion at m/z 111 may undergo further fragmentation, such as the loss of hydrogen fluoride (HF, 20 Da), which would yield a fragment at m/z 91 .

The diagram below illustrates this primary fragmentation cascade.

Summary of Expected EI Fragments

The following table summarizes the key ions expected in the electron ionization mass spectrum.

| m/z | Proposed Ion Structure | Fragmentation Pathway | Relative Abundance |

| 170 | [C₈H₇FO₃]•⁺ | Molecular Ion (M•⁺) | Moderate |

| 139 | [C₇H₄FO₂]⁺ | M•⁺ - •OCH₃ | High (Likely Base Peak) |

| 111 | [C₆H₄FO]⁺ | [m/z 139] - CO | Moderate to High |

| 91 | [C₆H₄O]⁺ | [m/z 111] - HF | Low to Moderate |

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

For analyzing samples in complex matrices or for confirming molecular weight with minimal fragmentation, LC-ESI-MS is the superior choice.[12] The "soft" nature of ESI preserves the intact molecule, making it ideal for subsequent MS/MS experiments.[13]

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol outlines a robust method for analyzing this compound using modern LC-MS instrumentation.

-

Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 mixture of methanol and water. Further dilute as needed to a final concentration of ~1-10 µg/mL.

-

LC System Configuration:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separating polar aromatic compounds.[6][14]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile. The acid modifier aids in protonation for positive ion mode.[2]

-

Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer Configuration:

-

Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

-

Capillary Voltage: +4.0 kV (positive mode), -3.5 kV (negative mode).

-

Drying Gas: Nitrogen at a flow rate of 10 L/min and a temperature of 325°C.

-

MS1 Acquisition: Scan from m/z 100 to 400 to detect the precursor ion.

-

MS2 (Tandem MS) Acquisition: Select the precursor ion (e.g., m/z 169 in negative mode) for collision-induced dissociation (CID) with argon. Apply a range of collision energies (e.g., 10-30 eV) to generate a product ion spectrum.

-

Expected Ions in ESI-MS

Given its structure, this compound is expected to ionize well in both positive and negative modes.

-

Negative Ion Mode (ESI-): The acidic phenolic proton is readily lost. This is often the preferred mode for phenolic compounds, resulting in a strong signal for the deprotonated molecule, [M-H]⁻ , at m/z 169 .[6]

-

Positive Ion Mode (ESI+): Protonation can occur, likely on the ester carbonyl oxygen, to form the protonated molecule, [M+H]⁺ , at m/z 171 . Adduct formation with solvent ions, such as sodium ([M+Na]⁺ at m/z 193), is also possible.[12]

Tandem MS (MS/MS) on the [M-H]⁻ precursor ion (m/z 169) would likely involve the loss of a methyl radical (•CH₃) followed by CO, or the loss of formaldehyde (CH₂O).

Summary of Expected ESI Ions

| Ion Mode | m/z | Proposed Ion Structure | Description |

| Negative (ESI-) | 169.03 | [C₈H₆FO₃]⁻ | Deprotonated Molecule [M-H]⁻ |

| Positive (ESI+) | 171.05 | [C₈H₈FO₃]⁺ | Protonated Molecule [M+H]⁺ |

| Positive (ESI+) | 193.03 | [C₈H₇FO₃Na]⁺ | Sodium Adduct [M+Na]⁺ |

Conclusion and Applications

The mass spectrometric analysis of this compound can be effectively performed using either GC-EI-MS or LC-ESI-MS, with the choice dictated by the analytical goal. GC-EI-MS provides a rich, reproducible fragmentation pattern ideal for structural confirmation, with key fragments at m/z 139 and 111. LC-ESI-MS excels at providing clean molecular weight information (m/z 169 in negative mode, m/z 171 in positive mode) and serves as the platform for targeted MS/MS structural studies. These detailed methodologies and predictive data serve as a robust guide for scientists in pharmaceutical development, quality control, and synthetic chemistry, enabling confident identification and characterization of this important molecule.

References

-

Buta, E., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC - NIH. Available at: [Link]

-

Tshililo, P., et al. (n.d.). Targeted analysis of phenolic compounds by LC-MS. Protocols.io. Available at: [Link]

-

Buta, E., et al. (2021). (PDF) LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-6-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

-

Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. Application News No.M251. Available at: [Link]

-

Oxford Academic. (n.d.). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Journal of Analytical Toxicology. Available at: [Link]

-

Wikipedia. (n.d.). Electron ionization. Available at: [Link]

-

Valtcho D. Zheljazkov, et al. (2016). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C8H7FO3). Available at: [Link]

-

Pelter, A., et al. (n.d.). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. PMC - NIH. Available at: [Link]

-

Holčapek, M., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

-

Chem Academy. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

Wang, R., et al. (2019). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC - NIH. Available at: [Link]

Sources

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - this compound (C8H7FO3) [pubchemlite.lcsb.uni.lu]

- 5. gcms.cz [gcms.cz]

- 6. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted analysis of phenolic compounds by LC-MS [protocols.io]

- 8. academic.oup.com [academic.oup.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-fluoro-6-hydroxybenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-6-hydroxybenzoate is a halogenated aromatic ester that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a hydroxyl group ortho to the methyl ester, imparts distinct chemical properties that make it a valuable building block for the synthesis of more complex molecules. The presence of the fluorine atom can significantly influence the compound's reactivity, lipophilicity, and metabolic stability, making it an attractive synthon in drug discovery programs. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, reactivity, and potential applications of this compound.

Chemical and Physical Properties

This compound is an oily substance that can crystallize upon standing.[1] It is soluble in water.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 72373-81-0 | [3] |

| Molecular Formula | C₈H₇FO₃ | [3] |

| Molecular Weight | 170.14 g/mol | [3] |

| Appearance | Light orange colored oily substance that gradually crystallizes | [3] |

| Melting Point | 71 °C | |

| Boiling Point | 65-70 °C at 1.7 mmHg | |

| Solubility | Soluble in water | [2] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of 2-fluoro-6-hydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[3]

"2-Fluoro-6-hydroxybenzoic_Acid" [label="2-Fluoro-6-hydroxybenzoic Acid"]; "Methanol" [label="Methanol"]; "Sulfuric_Acid" [label="H₂SO₄ (catalyst)", shape=ellipse, fillcolor="#FFFFFF", style=solid]; "Methyl_2-fluoro-6-hydroxybenzoate" [label="this compound"]; "Water" [label="Water"];

"2-Fluoro-6-hydroxybenzoic_Acid" -- "Reaction_Mixture"; "Methanol" -- "Reaction_Mixture"; "Sulfuric_Acid" -- "Reaction_Mixture" [style=dashed]; "Reaction_Mixture" [label="Esterification", shape=ellipse, fillcolor="#FBBC05"]; "Reaction_Mixture" -- "Methyl_2-fluoro-6-hydroxybenzoate"; "Reaction_Mixture" -- "Water"; }

Figure 1: Synthesis of this compound via Fischer esterification.Detailed Experimental Protocol:

-

To a suitable reaction vessel, add 2-fluoro-6-hydroxybenzoic acid (1.0 eq.).[3]

-

Add methanol in excess, which acts as both a reactant and a solvent.[3]

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).[3]

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.[3]

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.[3]

-

The crude product can be purified by crystallization or column chromatography to yield pure this compound.[3]

The structure of the synthesized product is typically confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Spectral Analysis

A thorough understanding of the spectral characteristics of this compound is crucial for its identification and characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons of the ester group, and the hydroxyl proton. The aromatic region will display a complex splitting pattern due to the coupling between the protons and the fluorine atom.

-

Aromatic Protons (H-3, H-4, H-5): These protons will appear in the aromatic region (typically δ 6.5-7.5 ppm). The proton at C-5 will likely be a triplet of doublets, coupling to the adjacent H-4 and the fluorine at C-2. The proton at C-3 will be a doublet of doublets, coupling to H-4 and the fluorine. The proton at C-4 will appear as a triplet, coupling to H-3 and H-5.

-

Methyl Protons (-OCH₃): A singlet corresponding to the three methyl protons of the ester group is expected around δ 3.9 ppm.

-

Hydroxyl Proton (-OH): A broad singlet for the hydroxyl proton will be observed, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms attached to the electronegative fluorine and oxygen atoms will be significantly deshielded.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at a downfield chemical shift, typically in the range of δ 165-175 ppm.

-

Aromatic Carbons: The six aromatic carbons will show distinct signals, with the carbon attached to the fluorine (C-2) exhibiting a large one-bond C-F coupling constant. The carbons ortho and para to the fluorine will show smaller two- and four-bond C-F couplings, respectively. The carbons attached to the hydroxyl (C-6) and ester (C-1) groups will also be deshielded.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear at a more upfield chemical shift, typically around δ 50-55 ppm.

Mass Spectrometry

The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z 170. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 139, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 111. Further fragmentation of the aromatic ring may also be observed.

"M_plus" [label="[M]⁺˙ (m/z 170)"]; "M_minus_OCH3" [label="[M - OCH₃]⁺ (m/z 139)"]; "M_minus_COOCH3" [label="[M - COOCH₃]⁺ (m/z 111)"];

"M_plus" -> "M_minus_OCH3" [label="- •OCH₃"]; "M_plus" -> "M_minus_COOCH3" [label="- •COOCH₃"]; }

Figure 2: Proposed key fragmentation pathways for this compound in mass spectrometry.Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.

-

C-F Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹, corresponding to the C-F bond.

-

C-O Stretch: Absorptions for the C-O single bonds of the ester and phenol will be present in the 1000-1300 cm⁻¹ region.

Reactivity and Synthetic Utility

The presence of three different functional groups—a hydroxyl group, a methyl ester, and a fluorine atom—on the aromatic ring makes this compound a versatile intermediate in organic synthesis.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group can undergo various reactions, such as O-alkylation and O-acylation, to introduce different substituents. These reactions are typically carried out in the presence of a base to deprotonate the phenol, followed by the addition of an electrophile.

Reactions of the Ester Group

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be converted to other functional groups, such as amides or acid chlorides, opening up further synthetic possibilities.

Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating hydroxyl group. The directing effect of the substituents will influence the position of the incoming electrophile. The hydroxyl group is a strong ortho-, para-director, while the ester group is a meta-director. The fluorine atom is an ortho-, para-director but is deactivating. The interplay of these directing effects can lead to complex regiochemical outcomes.

Nucleophilic Aromatic Substitution

The fluorine atom can potentially be displaced by strong nucleophiles under certain conditions, although this is generally less facile on an electron-rich aromatic ring unless there are strong electron-withdrawing groups present.

Applications in Drug Discovery and Development

Fluorinated aromatic compounds are of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable building block for the synthesis of more complex, biologically active molecules. Its structural motifs are found in various classes of compounds with potential therapeutic applications. For example, similar fluorinated benzoic acid derivatives are used as key intermediates in the synthesis of anti-inflammatory agents and other pharmaceuticals.[1]

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable chemical intermediate with a unique combination of functional groups. Its synthesis is straightforward, and its chemical properties make it an attractive starting material for the preparation of a wide range of more complex molecules, particularly in the context of drug discovery and development. A thorough understanding of its spectral characteristics and reactivity is essential for its effective utilization in organic synthesis. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of building blocks like this compound is likely to increase.

References

[5] Fluoropharm. (n.d.). 72373-81-0 | this compound. Retrieved from [Link]

PubChem. (n.d.). Methyl 2,6-difluoro-4-hydroxybenzoate. Retrieved from [Link]

[6] Capot Chemical. (2009-07-09). MSDS of this compound. Retrieved from [Link]

[7] NWABR.ORG. (2011-04-07). Material Safety Data Sheet. Retrieved from [Link]

[4] PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]

Sources

- 1. Methyl 2,6-difluoro-4-hydroxybenzoate [myskinrecipes.com]

- 2. This compound | 72373-81-0 | FM33655 [biosynth.com]

- 3. This compound | 72373-81-0 [chemicalbook.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. This compound(72373-81-0) 1H NMR [m.chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. PubChemLite - this compound (C8H7FO3) [pubchemlite.lcsb.uni.lu]

The Synthetic Chemist's Compass: A Technical Guide to the Reactivity of Methyl 2-fluoro-6-hydroxybenzoate

Foreword: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms and multiple functional groups into aromatic scaffolds is a cornerstone of molecular design. Methyl 2-fluoro-6-hydroxybenzoate, a seemingly simple molecule, emerges as a highly versatile and synthetically valuable building block. Its unique arrangement of a nucleophilic hydroxyl group, an electrophilic ester, and a strategically placed fluorine atom on a benzene ring presents a rich tapestry of reactivity. This guide offers an in-depth exploration of the chemical behavior of this compound, providing researchers, scientists, and drug development professionals with the insights necessary to harness its full synthetic potential. We will delve into the causality behind its reactivity, offering not just protocols, but a deeper understanding of the electronic and steric factors at play.

Molecular Profile and Spectroscopic Data

Before exploring its reactivity, a fundamental understanding of the physical and spectroscopic properties of this compound is essential.

| Property | Value |

| CAS Number | 72373-81-0[1] |

| Molecular Formula | C₈H₇FO₃[1][2] |

| Molecular Weight | 170.14 g/mol [1] |

| Appearance | Colorless liquid or crystalline solid[1][3] |

| Melting Point | Data not consistently available, may be a low-melting solid |

| Solubility | Soluble in water and common organic solvents[1] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be obtained from experimental analysis of a pure sample.

Synthesis of this compound

The most common and straightforward synthesis of the title compound is through the Fischer esterification of 2-fluoro-6-hydroxybenzoic acid.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 2-fluoro-6-hydroxybenzoic acid.

Materials:

-

2-fluoro-6-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-6-hydroxybenzoic acid (1.0 eq).

-

Add an excess of methanol to serve as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization if necessary. A detailed industrial-scale synthesis is described by ChemicalBook, which reports an 89% yield.[3]

The Core Reactivity Landscape

The reactivity of this compound is governed by the interplay of its three functional groups: the fluorine atom, the hydroxyl group, and the methyl ester. Each group imparts distinct electronic and steric properties to the aromatic ring, opening avenues for a variety of chemical transformations.

Directed ortho-Metalation (DoM): A Gateway to Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of an aromatic ring, guided by a directing metalation group (DMG). The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[4][5]

In this compound, both the hydroxyl group and the fluorine atom can act as DMGs. The hydroxyl group is a potent DMG, while fluorine is also recognized as an effective directing group.[6][7] The ester group is a much weaker DMG. The synergistic or competitive directing effects of the hydroxyl and fluoro groups will dictate the site of lithiation. Given the strong directing ability of the hydroxyl group, deprotonation is most likely to occur at the position ortho to it (and meta to the fluorine and ester), which is C5. However, the fluorine atom's directing ability could also promote lithiation at C3. Experimental validation is crucial to determine the precise regioselectivity.

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution.

Electrophilic Aromatic Substitution (EAS): A Tale of Competing Directors

Electrophilic aromatic substitution (EAS) is the hallmark reaction of aromatic compounds. [8][9]The regiochemical outcome of EAS on a substituted benzene ring is determined by the directing effects of the existing substituents.

This compound presents a classic case of competing directing effects:

-

Hydroxyl (-OH): A strongly activating, ortho,para-directing group.

-

Fluorine (-F): A deactivating, ortho,para-directing group.

-

Methyl Ester (-COOCH₃): A deactivating, meta-directing group.

The powerful activating and directing effect of the hydroxyl group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group (C4) is the most probable site for substitution due to reduced steric hindrance compared to the position ortho to both the hydroxyl and fluoro groups (C5). The position ortho to the hydroxyl and meta to the other two groups (C5) is also a possibility.

| Substituent | Activating/Deactivating | Directing Effect |

| -OH | Strongly Activating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

| -COOCH₃ | Deactivating | Meta |

Predicted Major Product of EAS: Substitution at the C4 position.

Reactions at the Functional Groups

Beyond the reactions on the aromatic ring, the hydroxyl and ester groups offer further opportunities for chemical modification.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. [10]Steric hindrance from the ortho-fluoro and ortho-hydroxyl groups might slow down the rate of hydrolysis compared to less substituted benzoates. [11]* O-Alkylation and O-Acylation: The nucleophilic hydroxyl group can readily undergo alkylation (e.g., Williamson ether synthesis) or acylation to form ethers and esters, respectively. This can also be used as a protecting group strategy to modulate the reactivity of the aromatic ring in subsequent steps.

Applications in Drug Discovery and Organic Synthesis

The presence of a fluorine atom in drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. [12][13]this compound serves as a valuable starting material for the synthesis of more complex fluorinated molecules. [14]For instance, the carboxylate and hydroxyl functionalities can be elaborated to construct heterocyclic systems, while the fluorine atom provides a site for potential modification or serves to modulate the electronic properties of the molecule. The "magic methyl" effect, where the introduction of a methyl group can dramatically alter pharmacological properties, is a well-known concept in medicinal chemistry, and this scaffold provides a platform for such explorations. [15][16]Derivatives of fluorinated benzoic acids have been investigated as inhibitors for various enzymes, including influenza A viral sialidase. [17]

Conclusion

This compound is a richly functionalized aromatic compound with a diverse and predictable reactivity profile. By understanding the interplay of its directing groups and the inherent reactivity of its functional moieties, synthetic chemists can strategically employ this molecule to construct complex and valuable chemical entities. This guide provides a foundational understanding to inspire and facilitate the innovative application of this versatile building block in research and development.

References

-

Bridges, A. J., Lee, A., Maduakor, E. C., & Schwartz, C. E. (1992). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters, 33(49), 7495–7498. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-6-hydroxybenzoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,6-difluoro-4-hydroxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]

-

Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction?. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7FO3). Retrieved from [Link]

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

-

ResearchGate. (2015). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of 2-Fluoro Benzoic Acid Derivatives as Influenza A Viral Sialidase Selective Inhibitors. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

YouTube. (2018, August 7). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

Sources

- 1. This compound | 72373-81-0 | FM33655 [biosynth.com]

- 2. PubChemLite - this compound (C8H7FO3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 72373-81-0 [chemicalbook.com]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. baranlab.org [baranlab.org]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]

- 8. scribd.com [scribd.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Methyl 2,6-difluoro-4-hydroxybenzoate [myskinrecipes.com]

- 13. nbinno.com [nbinno.com]

- 14. 2-Fluoro-6-hydroxybenzoic acid [myskinrecipes.com]

- 15. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of Methyl 2-fluoro-6-hydroxybenzoate from 2,6-Difluorobenzoic Acid

This guide provides an in-depth technical overview of the two-step synthesis of Methyl 2-fluoro-6-hydroxybenzoate, a valuable intermediate in medicinal and agrochemical research. The pathway commences with 2,6-difluorobenzoic acid, proceeding through a selective nucleophilic aromatic substitution followed by a classic acid-catalyzed esterification. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step protocols, and the scientific rationale behind critical process parameters.

Overall Synthetic Workflow

The conversion of 2,6-difluorobenzoic acid to the target ester is achieved in two distinct, high-yielding steps. The process begins with the selective replacement of a single fluorine atom with a hydroxyl group, followed by the esterification of the carboxylic acid moiety.

Caption: High-level overview of the two-step synthesis.

Part 1: Selective Mono-Hydroxylation via Nucleophilic Aromatic Substitution (SNAr)

The critical first step involves the conversion of 2,6-difluorobenzoic acid to 2-fluoro-6-hydroxybenzoic acid. This is accomplished through a selective nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Insights & Rationale

Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups (EWGs) can render the ring sufficiently electron-poor to undergo SNAr[1][2]. In 2,6-difluorobenzoic acid, the carboxylic acid group acts as a potent EWG, activating the ortho and para positions for nucleophilic attack. The fluorine atoms are excellent leaving groups for this reaction class.

The mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile (hydroxide ion, OH⁻) attacks the carbon atom bearing a fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized onto the electron-withdrawing carboxylate group, stabilizing the intermediate. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.

A polar aprotic solvent like dimethyl sulfoxide (DMSO) is chosen to enhance the reaction rate. DMSO effectively solvates the cation (Na⁺) while leaving the hydroxide nucleophile relatively "bare" and highly reactive. Heat is applied to provide the necessary activation energy for the reaction. A similar protocol has proven effective for the hydroxylation of 2,4-difluorobenzoic acid, demonstrating the viability of this approach.[3]

Caption: Mechanism for the selective mono-hydroxylation.

Experimental Protocol: Synthesis of 2-Fluoro-6-hydroxybenzoic Acid

| Reagent/Parameter | Quantity/Value | Molar Equivalents | Rationale |

| 2,6-Difluorobenzoic Acid | 15.8 g | 1.0 | Starting Material |

| Sodium Hydroxide (NaOH) | 8.0 g | 2.0 | Source of nucleophile (OH⁻) and base to deprotonate the carboxylic acid. |

| Dimethyl Sulfoxide (DMSO) | 150 mL | - | Polar aprotic solvent to accelerate SNAr. |

| Reaction Temperature | 130 °C | - | Provides sufficient energy to overcome the activation barrier. |

| Reaction Time | ~8 hours | - | Required for complete conversion (monitor by TLC). |

| Work-up | Conc. HCl | - | To protonate the phenoxide and carboxylate, causing product precipitation. |

Step-by-Step Methodology:

-

To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-difluorobenzoic acid (15.8 g, 0.1 mol) and dimethyl sulfoxide (150 mL).

-

Carefully add sodium hydroxide (8.0 g, 0.2 mol) to the solution.

-

Heat the reaction mixture to 130 °C and maintain for approximately 8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled reaction solution into a beaker containing 1 L of ice water with vigorous stirring.

-

Acidify the aqueous solution to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. Ensure the temperature does not exceed 20 °C during this process.

-

A white solid will precipitate. Continue stirring the suspension for an additional 1-2 hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.

-

Dry the resulting white solid, 2-fluoro-6-hydroxybenzoic acid, under vacuum at 60 °C to a constant weight.

Part 2: Fischer Esterification of 2-Fluoro-6-hydroxybenzoic Acid

The final step is the conversion of the intermediate carboxylic acid to its corresponding methyl ester via Fischer esterification. This is a well-established and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5]

Mechanistic Insights & Rationale

The Fischer esterification is an equilibrium-controlled process.[5] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, leading to the formation of a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.

To drive the equilibrium towards the product side, Le Chatelier's principle is applied by using a large excess of the alcohol (methanol), which also conveniently serves as the solvent.

Caption: Mechanism for the acid-catalyzed Fischer esterification.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reliable, published procedure for the same transformation.[6]

| Reagent/Parameter | Quantity/Value | Molar Equivalents | Rationale |

| 2-Fluoro-6-hydroxybenzoic Acid | 9.72 g | 1.0 (based on 6.31 mol scale) | Substrate from Part 1. |

| Methanol | 76 mL | Large Excess | Reactant and solvent; drives equilibrium. |

| Sulfuric Acid (Conc.) | 7.1 g (3.9 mL) | 1.15 | Acid catalyst. |

| Reaction Temperature | 60 °C (or Reflux) | - | Standard condition for Fischer esterification. |

| Reaction Time | ~45 hours | - | Required for driving the reaction to completion. |

| Work-up | Water, Ethyl Acetate, NaHCO₃ (aq) | - | To neutralize acid, extract the product, and wash impurities. |

Step-by-Step Methodology:

-

Charge a reaction vessel with 2-fluoro-6-hydroxybenzoic acid (9.72 g, 0.062 mol), methanol (76 mL), and concentrated sulfuric acid (7.1 g, 0.072 mol).

-

Heat the reaction mixture to 60 °C (or to a gentle reflux) and stir continuously for 45 hours.

-

Upon completion, remove the excess methanol via vacuum distillation.

-

Cool the residue to approximately 20 °C.

-

To the residue, add water (76 mL) and ethyl acetate (76 mL) to perform a liquid-liquid extraction, transferring the ester product into the organic layer.

-

Separate the organic layer. Sequentially wash it with an aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with a saturated aqueous sodium chloride solution (brine).

-

Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, as an oil that may crystallize upon standing.[6] An expected yield is in the range of 85-90%.

Product Characterization

The final product should be analyzed to confirm its structure and purity.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 72373-81-0 | [7] |

| Molecular Formula | C₈H₇FO₃ | [7] |

| Molecular Weight | 170.14 g/mol | [7] |

| Appearance | Light orange oily substance or crystalline solid | [6] |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, and Mass Spectrometry data should be acquired to confirm the structure. | [6][8] |

Conclusion

The synthesis of this compound from 2,6-difluorobenzoic acid is a robust and efficient two-step process. The key transformations—a selective nucleophilic aromatic substitution and a subsequent Fischer esterification—are governed by well-understood chemical principles. By carefully controlling reaction parameters such as solvent, temperature, and reagent stoichiometry, chemists can achieve high yields of the desired product. This guide provides the foundational knowledge and practical protocols necessary for the successful execution of this synthesis in a research or development setting.

References

- Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid w

-

Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. Google Patents.

-

This compound(72373-81-0) 1H NMR spectrum. ChemicalBook.

-

This compound | 72373-81-0. ChemicalBook.

-

This compound | 72373-81-0. Biosynth.

-

This compound (C8H7FO3). PubChemLite.

-

Process for preparation of 2,4,6-trifluorobenzoic acid. Google Patents.

-

Esterification of hydroxybenzoic acids. Google Patents.

-

2,6-Difluorobenzoic acid. National Center for Biotechnology Information (NCBI).

-

Methyl 2,6-difluoro-4-hydroxybenzoate. MySkinRecipes.

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing.

-

Methyl 2-Fluoro-6-methylbenzoate | CAS 197516-57-7. Santa Cruz Biotechnology.

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Center for Biotechnology Information (NCBI).

-

4-FLUORO-2-HYDROXYBENZOIC ACID synthesis. ChemicalBook.

-

Nucleophilic aromatic substitution. Wikipedia.

-

Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate.

-

Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.

-

Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid. Benchchem.

-

Methyl 2,6-difluoro-4-hydroxybenzoate. PubChem.

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.

-

2,6-Difluorobenzoic acid 98%. Sigma-Aldrich.

-

Step A: Preparation of Methyl 2,6-dihydroxybenzoate. PrepChem.com.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Aromaticity & Electrophilic/Nucleophilic Arom

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. iajpr.com [iajpr.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound | 72373-81-0 [chemicalbook.com]

- 7. This compound | 72373-81-0 | FM33655 [biosynth.com]

- 8. This compound(72373-81-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to Methyl 2-fluoro-6-hydroxybenzoate (CAS 72373-81-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-6-hydroxybenzoate, identified by CAS number 72373-81-0, is a fluorinated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a hydroxyl group ortho to a methyl ester, imparts specific reactivity that makes it a valuable building block for the synthesis of complex molecules, particularly pharmaceutical intermediates.

This guide provides a comprehensive overview of the properties, synthesis, reactivity, and handling of this compound. It is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, offering insights into its chemical behavior and practical applications. It is important to note that this compound is distinct from N-(2-propoxyphenyl)-N-(1-piperidin-4-ylethyl)propanamide, a fentanyl analogue, and no direct synthetic relationship between the two has been established in the reviewed literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 72373-81-0 | [1] |

| Molecular Formula | C₈H₇FO₃ | [2] |

| Molecular Weight | 170.14 g/mol | [2] |